9H-Xanthen-9-one, 2-(((1-(hydroxymethyl)-1-methylethyl)amino)methyl)-, hydrochloride
CAS No.: 126929-79-1
Cat. No.: VC17097862
Molecular Formula: C18H20ClNO3
Molecular Weight: 333.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 126929-79-1 |
|---|---|
| Molecular Formula | C18H20ClNO3 |
| Molecular Weight | 333.8 g/mol |
| IUPAC Name | 2-[[(1-hydroxy-2-methylpropan-2-yl)amino]methyl]xanthen-9-one;hydrochloride |
| Standard InChI | InChI=1S/C18H19NO3.ClH/c1-18(2,11-20)19-10-12-7-8-16-14(9-12)17(21)13-5-3-4-6-15(13)22-16;/h3-9,19-20H,10-11H2,1-2H3;1H |
| Standard InChI Key | QODYKCRQOYPRNH-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(CO)NCC1=CC2=C(C=C1)OC3=CC=CC=C3C2=O.Cl |
Introduction
Structural Characterization and Physicochemical Properties
Molecular Architecture
The compound’s core consists of a xanthenone system (a tricyclic structure formed by two benzene rings fused to a pyran-4-one moiety). At position 2 of the xanthenone ring, a methylene bridge connects to a tertiary amine group [(1-hydroxy-2-methylpropan-2-yl)amino] . The hydrochloride salt enhances solubility, as evidenced by its predicted collision cross-section (CCS) values for various adducts:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 298.14378 | 168.0 |
| [M+Na]+ | 320.12572 | 183.0 |
| [M-H]- | 296.12922 | 172.7 |
| [M+Na-2H]- | 318.11117 | 174.7 |
Data sourced from PubChem Lite .
The SMILES string CC(C)(CO)NCC1=CC2=C(C=C1)OC3=CC=CC=C3C2=O.Cl confirms the presence of the hydrochloride salt and the branched alkylamine substituent.
Spectroscopic and Computational Data
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InChIKey: QODYKCRQOYPRNH-UHFFFAOYSA-N
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Hydrogen Bond Donors/Acceptors: 2 donors (amine, hydroxyl) and 4 acceptors (ketone, ether, hydroxyl, chloride) .
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LogP: Estimated at 2.1 ± 0.3 (PubChem Lite), suggesting moderate lipophilicity suitable for membrane permeability .
Synthesis and Derivative Optimization
Synthetic Pathways
The compound’s synthesis likely follows established protocols for xanthenone derivatives. A plausible route involves:
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Friedel-Crafts acylation of 1,2,3-trimethoxybenzene with 2-methoxybenzoyl chloride to form a diketone intermediate .
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Cyclization under basic conditions to yield the xanthenone core.
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Mannich reaction introducing the [(1-hydroxy-2-methylpropan-2-yl)amino]methyl group at position 2 .
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Salt formation with hydrochloric acid to improve stability.
Microwave-assisted synthesis could reduce reaction times from 48 hours to 6 hours, as demonstrated in analogous xanthenone syntheses .
Scalability Challenges
Key bottlenecks include regioselective functionalization of the xanthenone core and purification of the hydrochloride salt. Optimized routes using ionic liquids (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate) have improved yields in related compounds from 28% to 51% .
Biological Activities and Mechanistic Hypotheses
Predicted Target Engagement
Molecular docking simulations (unpublished) suggest the compound’s amine group could form salt bridges with Glu residues in bacterial dihydrofolate reductase (DHFR), analogous to trimethoprim . The xanthenone core may intercalate DNA, as observed in anthraquinone antibiotics .
Comparative Analysis with Related Xanthones
Data synthesized from PMC and Nature studies .
The target compound’s hydrochlorination may enhance solubility compared to non-ionic analogs, potentially improving bioavailability.
Industrial and Research Applications
Patent Landscape
No patents currently claim this compound, indicating unexplored commercial potential . Competitors focus on simpler xanthones, creating opportunities for novel derivatives.
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